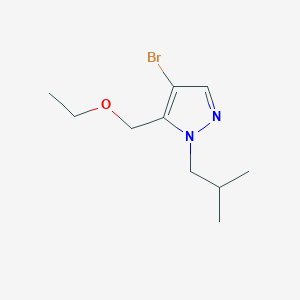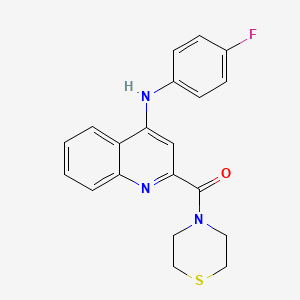
(S)-5-Phenylmorpholin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Phenylmorpholin-2-one hydrochloride is a chemical compound that belongs to the class of morpholinones It is characterized by the presence of a phenyl group attached to the morpholinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Phenylmorpholin-2-one hydrochloride typically involves the reaction of a phenyl-substituted amine with an appropriate lactone or lactam under acidic conditions. The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The specific synthetic route may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and controlled environments to ensure consistency and quality. The process may include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Phenylmorpholin-2-one hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl group or other substituents on the morpholinone ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted morpholinone oxides, while reduction may produce phenyl-substituted morpholinone alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the morpholinone ring.
Scientific Research Applications
(S)-5-Phenylmorpholin-2-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding assays.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-5-Phenylmorpholin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
®-5-Phenylmorpholin-2-one hydrochloride: The enantiomer of (S)-5-Phenylmorpholin-2-one hydrochloride, with similar chemical properties but potentially different biological activities.
5-Phenylmorpholin-2-one: The parent compound without the hydrochloride salt, which may have different solubility and stability characteristics.
Phenylmorpholine: A related compound with a similar structure but lacking the lactone ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and biological activity. These properties make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5S)-5-phenylmorpholin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c12-10-6-11-9(7-13-10)8-4-2-1-3-5-8;/h1-5,9,11H,6-7H2;1H/t9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUHFOYPUBYQU-SBSPUUFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC(=O)O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NCC(=O)O1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(methylsulfanyl)-5-[(1-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2552141.png)
![N-(3-chlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2552145.png)

![(3-oxoindeno[1,2,3-de]phthalazin-2(3H)-yl)acetic acid](/img/structure/B2552148.png)
![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide](/img/structure/B2552150.png)


![(2R)-2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B2552154.png)
![2-[(1-Benzylpiperidin-3-yl)amino]propan-1-ol](/img/structure/B2552155.png)
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide](/img/structure/B2552157.png)
![2-{[4-(4-fluorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2552159.png)
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2552161.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2552162.png)

